4-Acetoxy-3-chlorobenzaldehyde
Description
4-Acetoxy-3-chlorobenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the meta-position (C3) and an acetoxy group (-OAc) at the para-position (C4). This combination of electron-withdrawing substituents significantly influences its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H7ClO3 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(2-chloro-4-formylphenyl) acetate |
InChI |
InChI=1S/C9H7ClO3/c1-6(12)13-9-3-2-7(5-11)4-8(9)10/h2-5H,1H3 |
InChI Key |
AQMUHNAJQHTHJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The acetoxy group in this compound introduces steric bulk and polarizability compared to simpler chloro analogs. This increases its molecular weight (~198.6 g/mol) relative to 3-chlorobenzaldehyde (140.57 g/mol) .
- In contrast, 4-chlorobenzaldehyde (Cl at C4) lacks this dual substitution, leading to distinct regioselectivity in reactions .
Research Findings
- Solubility: The acetoxy group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar 3-chlorobenzaldehyde.
- Synthetic Utility : In contrast to 4-(allyloxy)-3-chlorobenzaldehyde, the acetoxy derivative’s ester group can be selectively hydrolyzed, enabling sequential functionalization (e.g., in drug intermediate synthesis).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
